Methyl 3,5-diformylbenzoate Methyl 3,5-diformylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800474
InChI: InChI=1S/C10H8O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-6H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)C=O)C=O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

Methyl 3,5-diformylbenzoate

CAS No.:

Cat. No.: VC13800474

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-diformylbenzoate -

Specification

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name methyl 3,5-diformylbenzoate
Standard InChI InChI=1S/C10H8O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-6H,1H3
Standard InChI Key GQZDJMOITGQBAK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C=O)C=O
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C=O)C=O

Introduction

Key Findings

Methyl 3,5-diformylbenzoate (CAS 126775-15-3) is an aromatic ester featuring two formyl groups at the 3- and 5-positions of the benzene ring. With a molecular formula of C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4} and a molar mass of 192.17 g/mol, this compound serves as a versatile building block in organic synthesis, dendrimer construction, and materials science. Its bifunctional aldehyde groups enable diverse reactivity, facilitating applications in supramolecular chemistry and polymer science.

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4}

  • SMILES: O=C(OC)C1=CC(C=O)=CC(C=O)=C1\text{O=C(OC)C1=CC(C=O)=CC(C=O)=C1}

  • IUPAC Name: Methyl 3,5-diformylbenzoate

  • Appearance: Fine crystalline powder, typically pale yellow to white .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported (decomposes)
Boiling PointNot reported
Density~1.30 g/cm³ (estimated)
SolubilitySoluble in methanol, DMSO
Refractive Index~1.55 (estimated)

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves oxidative demethylation of protected precursors or direct formylation:

From Methyl 4-Hydroxybenzoate

  • Reagents: Hexamethylenetetramine, trifluoroacetic acid (TFA).

  • Procedure:

    • Methyl 4-hydroxybenzoate reacts with hexamethylenetetramine in TFA at 90°C for 4 days.

    • Yield: ~70% after purification .

Oxidation of Bis(dimethoxymethyl) Intermediate

  • Reagents: MnO2\text{MnO}_2, ethyl acetate.

  • Procedure:

    • Methyl 3,5-bis(dimethoxymethyl)benzoate is oxidized with activated MnO2\text{MnO}_2.

    • Yield: 67% .

Table 2: Spectral Data

TechniqueDataSource
1H NMR (DMSO-d6)δ 10.2 (s, 2H, CHO), 8.69 (d, J=1.6 Hz, 2H, ArH), 8.63 (t, J=1.6 Hz, 1H, ArH), 3.94 (s, 3H, OCH3)
FT-IR1720 cm⁻¹ (C=O aldehyde), 1693 cm⁻¹ (ester C=O), 648 cm⁻¹ (CHO)
HRMSm/z 193.0504 ([M+H]⁺, calc. 193.0495)

Reactivity and Applications

Oligomerization and Polymer Chemistry

  • Acid-Catalyzed Oligomerization:

    • In methanol with pp-toluenesulfonic acid, methyl 3,5-diformylbenzoate forms linear and cyclic oligomers (e.g., dimers, trimers).

    • Mechanism: Aldehyde groups undergo condensation, forming dynamic covalent bonds .

Table 3: Oligomer Distribution (UPLC-MS Analysis)

OligomerRelative Abundance (%)
Dimer45
Trimer30
Tetramer15

Metal-Organic Frameworks (MOFs)

  • Role: Serves as a linker in MOFs due to its rigid aromatic core and aldehyde functionalities .

  • Example: Coordination with Cu(II) and cyclohexanediamine yields chiral MOFs with anion-exchange capabilities .

Dendrimer Synthesis

  • Utility: The two aldehyde groups enable convergent growth of dendrimers via Schiff base reactions .

Industrial and Research Significance

  • Pharmaceutical Intermediates: Potential precursor for antineoplastic agents.

  • Advanced Materials: Key component in light-harvesting systems and sensors .

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